L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl-
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Overview
Description
L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- is a peptide compound composed of the amino acids L-glutamine, L-valine, L-proline, and L-tyrosine. Peptides like this one are often studied for their potential biological activities and applications in various fields, including medicine and biotechnology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of the resin: The resin is activated to allow the first amino acid to attach.
Coupling reactions: Each amino acid is coupled to the growing chain using coupling reagents like HBTU or DIC.
Deprotection steps: Protecting groups on the amino acids are removed to allow the next amino acid to couple.
Cleavage from the resin: The completed peptide is cleaved from the resin using a cleavage reagent like TFA.
Industrial Production Methods
Industrial production of peptides like L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- often involves large-scale SPPS or recombinant DNA technology. In recombinant DNA technology, the gene encoding the peptide is inserted into a host organism, which then produces the peptide through its natural protein synthesis machinery.
Chemical Reactions Analysis
Types of Reactions
L-Glutamine, L-valyl-L-prolyl-L-tyrosyl-L-prolyl- can undergo various chemical reactions, including:
Hydrolysis: Breaking down the peptide into its constituent amino acids.
Oxidation: Oxidation of amino acid side chains, particularly the tyrosine residue.
Deamidation: Conversion of the amide group in glutamine to a carboxylic acid.
Common Reagents and Conditions
Hydrolysis: Typically performed under acidic or basic conditions.
Oxidation: Can be induced using oxidizing agents like hydrogen peroxide.
Deamidation: Often occurs under mild acidic or basic conditions.
Major Products
Hydrolysis: Produces individual amino acids
Properties
CAS No. |
895124-56-8 |
---|---|
Molecular Formula |
C29H42N6O8 |
Molecular Weight |
602.7 g/mol |
IUPAC Name |
(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C29H42N6O8/c1-16(2)24(31)28(41)35-14-4-6-22(35)26(39)33-20(15-17-7-9-18(36)10-8-17)27(40)34-13-3-5-21(34)25(38)32-19(29(42)43)11-12-23(30)37/h7-10,16,19-22,24,36H,3-6,11-15,31H2,1-2H3,(H2,30,37)(H,32,38)(H,33,39)(H,42,43)/t19-,20-,21-,22-,24-/m0/s1 |
InChI Key |
PNRCORVXKCNAOX-YGQNSOCVSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CCC(=O)N)C(=O)O)N |
Canonical SMILES |
CC(C)C(C(=O)N1CCCC1C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)NC(CCC(=O)N)C(=O)O)N |
Origin of Product |
United States |
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